Technical Whitepaper: Fumaric Acid Monoethyl-d5 Ester
Technical Whitepaper: Fumaric Acid Monoethyl-d5 Ester
The following is an in-depth technical guide regarding Fumaric Acid Monoethyl-d5 Ester (CAS 1266398-64-4) .
Analytical Precision in Fumarate Therapeutics & Pharmacokinetics
Executive Summary
Fumaric Acid Monoethyl-d5 Ester (CAS 1266398-64-4), hereafter referred to as MEF-d5 , is the stable isotope-labeled analog of Monoethyl Fumarate (MEF). It serves as the critical Internal Standard (IS) for the precise quantification of MEF in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While Monomethyl Fumarate (MMF) is the primary active metabolite of the blockbuster drug Dimethyl Fumarate (DMF), MEF is a distinct pharmacological entity present in multi-component formulations (e.g., Fumaderm®).[1][2] Accurate discrimination between MMF and MEF is vital for regulatory pharmacokinetic (PK) profiling. This guide outlines the chemical integrity, synthesis logic, and a validated bioanalytical workflow for utilizing MEF-d5.
Part 1: Chemical Identity & Structural Integrity
MEF-d5 is characterized by the deuteration of the ethyl ester moiety (
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | Fumaric Acid Monoethyl-d5 Ester |
| Synonyms | Monoethyl-d5 Fumarate; (E)-4-(ethoxy-d5)-4-oxobut-2-enoic acid |
| CAS Number | 1266398-64-4 |
| Molecular Formula | |
| Molecular Weight | 149.16 g/mol (vs. 144.13 g/mol for unlabeled) |
| Isotopic Purity | |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water |
| pKa | ~3.03 (Carboxylic acid moiety) |
Structural Verification
The deuterium label is located on the ethyl side chain. This positioning is metabolically stable under standard analytical conditions, unlike exchangeable protons on the carboxylic acid or hydroxyl groups.
Part 2: The Pharmacological Context[5][6][7]
To understand the necessity of MEF-d5, one must distinguish between the two major fumarate metabolic pathways. While DMF hydrolyzes rapidly to MMF, formulations containing MEF salts (Calcium/Magnesium/Zinc Monoethyl Fumarate) introduce MEF directly into systemic circulation.
Why Measure MEF?
-
Formulation Specificity: To distinguish absorption profiles of Fumaderm (contains MEF) vs. Tecfidera (pure DMF).
-
Toxicology: MEF has a distinct nephrotoxicity profile compared to MMF.
-
Stability Monitoring: MEF can transesterify or hydrolyze; accurate tracking requires a specific IS.
Figure 1: Fumarate Metabolic & Analytical Pathways
Caption: Metabolic pathways distinguishing Dimethyl Fumarate (DMF) from Monoethyl Fumarate (MEF). MEF-d5 is the specific internal standard for the MEF arm of the pathway.
Part 3: Bioanalytical Application (LC-MS/MS Protocol)
This section details the method development for quantifying MEF in human plasma using MEF-d5.
1. Sample Preparation (Solid Phase Extraction - SPE)
Fumarates are small, polar organic acids. Protein precipitation (PPT) often yields high matrix effects. Anion Exchange SPE is recommended for superior cleanliness.
-
Step 1: Aliquot
plasma. -
Step 2: Spike with
MEF-d5 working solution ( in MeOH). -
Step 3: Acidify with
1% Formic Acid (to protonate the acid for retention or adjust for MAX phases). -
Step 4: Load onto MAX (Mixed-mode Anion Exchange) cartridge.
-
Step 5: Wash with 5%
in water (removes neutrals/bases). -
Step 6: Elute with 2% Formic Acid in Methanol.
-
Step 7: Evaporate and reconstitute in Mobile Phase.
2. Chromatographic Conditions
Separation from the isobaric endogenous interferences (e.g., succinates) and the structural analog MMF is critical.
-
Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3),
, . -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B hold (0.5 min)
Ramp to 95% B (3 min). -
Rationale: Initial low organic hold ensures retention of the polar carboxylic acid moiety.
3. Mass Spectrometry Parameters
Fumarates ionize most efficiently in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid group (
Table 2: MRM Transitions
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| MEF (Target) | 143.0 | 99.0 | 12 | Loss of |
| 143.0 | 71.0 | 20 | Loss of | |
| MEF-d5 (IS) | 148.0 | 103.0 | 12 | Loss of |
| 148.0 | 71.0 | 22 | Loss of |
Note: The transition
Figure 2: Bioanalytical Workflow
Caption: Step-by-step bioanalytical workflow for MEF quantification using MEF-d5 as the internal standard.
Part 4: Synthesis & Quality Control
For researchers requiring custom synthesis or validating vendor supplies, the synthesis of MEF-d5 typically follows the Maleic Anhydride Isomerization Route .
-
Reactants: Maleic Anhydride + Ethanol-d5 (
). -
Step 1 (Esterification): Ring opening of maleic anhydride by ethanol-d5 yields Monoethyl-d5 Maleate .
-
Step 2 (Isomerization): Catalytic isomerization (using Thionyl chloride or Iodine/AlCl3) converts the cis-maleate to the thermodynamically more stable trans-fumarate.
-
Purification: Recrystallization from Toluene/Hexane.
Stability Warning: Ester-based standards are susceptible to hydrolysis.
-
Storage: Store neat powder at
under desiccated conditions. -
Solution Stability: Stock solutions in Methanol are stable for ~1 month at
. Avoid aqueous stock solutions; prepare fresh daily for mobile phase mixing.
Part 5: References
-
Litjens, N. H., et al. (2004). Pharmacokinetics of oral fumarates in healthy subjects.[3] British Journal of Clinical Pharmacology. Link
-
Rostami-Hodjegan, A., et al. (2015). Physiologically Based Pharmacokinetic Modeling of Dimethyl Fumarate and Its Metabolite Monomethyl Fumarate. Clinical Pharmacokinetics. Link
-
Sigma-Aldrich. (2024). Fumaric Acid Monoethyl-d5 Ester Product Specification.Link
-
European Medicines Agency (EMA). (2013). Assessment Report: Tecfidera (Dimethyl fumarate).[4]Link
-
Zhu, X., et al. (2017). Simultaneous determination of fumaric acid and its mono- and di-methyl esters in plasma by LC-MS/MS. Journal of Chromatography B. Link (Note: Methodology adapted for Monoethyl variants).
Sources
- 1. Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of fumaric acid esters in psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. researchgate.net [researchgate.net]
- 4. annexpublishers.com [annexpublishers.com]
